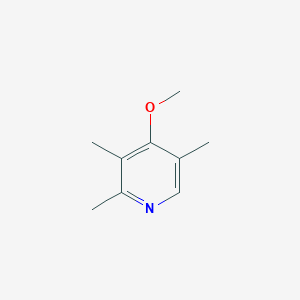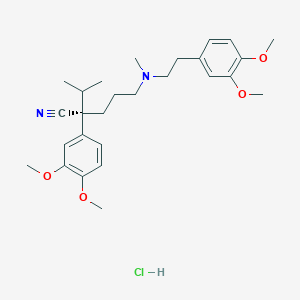
(4-氨基吡啶-2-基)甲醇
描述
(4-Aminopyridin-2-yl)methanol is an organic compound that belongs to the class of aminopyridines It features a pyridine ring substituted with an amino group at the fourth position and a hydroxymethyl group at the second position
科学研究应用
(4-Aminopyridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis
作用机制
Target of Action
The primary target of (4-Aminopyridin-2-yl)methanol is the KCNA2 protein, a potassium channel in the nervous system . This compound acts as a blocker of this channel, which plays a crucial role in the regulation of the electrical activity of neurons .
Mode of Action
(4-Aminopyridin-2-yl)methanol interacts with its target by blocking the potassium channel in the axon terminal . This blockage potentiates the release of acetylcholine (ACh), a neurotransmitter that is well related with memory and learning . The compound’s action results in changes in the electrical activity of neurons, which can have various effects depending on the specific context within the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by (4-Aminopyridin-2-yl)methanol is the neuronal signaling pathway involving potassium channels and acetylcholine . By blocking the potassium channels, this compound increases the release of acetylcholine, which then influences various downstream effects related to neuronal signaling and cognitive functions .
Result of Action
The action of (4-Aminopyridin-2-yl)methanol leads to molecular and cellular effects such as increased acetylcholine release and altered neuronal activity . These effects can have various impacts on cognitive functions, including potential improvements in memory and learning . In clinical trials, patients treated with this compound showed improvements in gait, ataxia, alertness, cognition, or speech .
准备方法
Synthetic Routes and Reaction Conditions: One of the common methods for preparing (4-Aminopyridin-2-yl)methanol involves the reduction of 2-chloropyridine-4-carboxylic acid ester. The ester is first synthesized through an esterification reaction with a small molecule alcohol in the presence of sulfoxide chloride. The ester is then reduced to 2-chloropyridine-4-methyl alcohol using a reducing agent. Finally, the 2-chloropyridine-4-methyl alcohol undergoes ammonolysis with ammonia water in the presence of a copper catalyst to yield (4-Aminopyridin-2-yl)methanol .
Industrial Production Methods: The industrial production of (4-Aminopyridin-2-yl)methanol follows a similar synthetic route but is optimized for large-scale production. The process involves the use of recyclable copper-class catalysts in the ammonolysis reaction, which reduces production costs and minimizes environmental pollution .
化学反应分析
Types of Reactions: (4-Aminopyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of 4-aminopyridine-2-carboxylic acid.
Reduction: Formation of 4-aminopyridine-2-methanol derivatives.
Substitution: Formation of N-substituted derivatives of (4-Aminopyridin-2-yl)methanol.
相似化合物的比较
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Shares a similar pyridine ring structure but differs in the functional groups attached.
2-Amino-4-pyridinylmethanol: Similar structure but with different substitution patterns.
Uniqueness: (4-Aminopyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
(4-aminopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKZWFGHOALGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311554 | |
| Record name | 4-Amino-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100114-58-7 | |
| Record name | 4-Amino-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100114-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-aminopyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,5,6-TETRAMETHYL-PYRAZOLO[1,2-A]PYRAZOLE-1,7-DIONE](/img/structure/B21644.png)


![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)

![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)


![10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one](/img/structure/B21672.png)




